molecular formula C26H25NO B11525848 N-(2,4-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

N-(2,4-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

Cat. No.: B11525848
M. Wt: 367.5 g/mol
InChI Key: YKBQATXAKYFIBZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is an organic compound with a complex structure It is characterized by the presence of a phenyl group substituted with two methyl groups, an anthracene derivative, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multiple steps. One common approach is the reaction of 2,4-dimethylaniline with an appropriate anthracene derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide exerts its effects involves interactions with specific molecular targets. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-N’-methylformamidine
  • 2,4-dimethylaniline

Uniqueness

N-(2,4-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a phenyl group, anthracene derivative, and carboxamide functional group makes it a versatile compound with diverse applications in research and industry.

Properties

Molecular Formula

C26H25NO

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C26H25NO/c1-15-12-13-22(16(2)14-15)27-26(28)24-17(3)23-18-8-4-6-10-20(18)25(24)21-11-7-5-9-19(21)23/h4-14,17,23-25H,1-3H3,(H,27,28)

InChI Key

YKBQATXAKYFIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=C(C=C(C=C5)C)C

Origin of Product

United States

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